molecular formula C9H16O B8253745 (S)-2,2,6-Trimethylcyclohexanone

(S)-2,2,6-Trimethylcyclohexanone

Cat. No.: B8253745
M. Wt: 140.22 g/mol
InChI Key: ZPVOLGVTNLDBFI-ZETCQYMHSA-N
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Description

(S)-2,2,6-Trimethylcyclohexanone is an organic compound with a cyclohexanone backbone substituted with three methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2,2,6-Trimethylcyclohexanone can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2,2,6-trimethylcyclohexanone oxime. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the oxidation of (S)-2,2,6-trimethylcyclohexanol using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,6-Trimethylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

(S)-2,2,6-Trimethylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of (S)-2,2,6-Trimethylcyclohexanone involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s stereochemistry plays a crucial role in its binding affinity and reactivity with these enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a carbonyl group.

    2,2,6-Trimethylcyclohexanone oxime: An intermediate in the synthesis of (S)-2,2,6-Trimethylcyclohexanone.

    2,2,6-Trimethylcyclohexane: A fully saturated analog without the carbonyl group.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing stereoselective synthesis methods.

Properties

IUPAC Name

(6S)-2,2,6-trimethylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVOLGVTNLDBFI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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